molecular formula C47H36N2 B1592075 2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene CAS No. 222319-05-3

2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene

Cat. No. B1592075
CAS RN: 222319-05-3
M. Wt: 628.8 g/mol
InChI Key: KJEQVQJWXVHKGT-UHFFFAOYSA-N
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Description

2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene (BNAF) is a fluorescent dye that is widely used in scientific research applications. It is a member of the fluorene family of dyes and is known for its intense fluorescence and photostability. BNAF has a wide range of applications, including fluorescence microscopy, cell imaging, and DNA sequencing. It is also used in the synthesis of various materials, such as polymers, nanomaterials, and nanoparticles.

Scientific Research Applications

Organic Light-Emitting Diode (OLED) Materials

This compound is utilized as a hole transport material in OLED devices . Its molecular structure allows for efficient transport of holes, which are essential for the emission of light in OLEDs. The high purity and crystalline form of the compound ensure consistent performance and reliability in OLED applications.

Solar Cell Materials

In the field of photovoltaics, this compound finds application as a component in organic solar cells . Its ability to absorb light and convert it into electrical energy makes it a valuable material for enhancing the efficiency of solar cells.

Phosphorescent Host Materials

The compound serves as a host material for phosphorescent dyes in OLEDs . It provides a matrix in which the phosphorescent dye can be dispersed, facilitating energy transfer and light emission processes.

Mechanism of Action

Target of Action

It is commonly used as a hole transport material in organic light-emitting diodes (oled) devices .

Mode of Action

The mode of action of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is related to its fluorescent properties. It is used in the manufacture of OLED and organic photovoltaic (OPV) devices . The compound’s fluorescent properties make it an ideal luminescent material .

Biochemical Pathways

Its use in oled and opv devices suggests it plays a role in the pathways related to light emission and energy conversion .

Pharmacokinetics

Its solubility and storage conditions suggest that it may have specific requirements for bioavailability .

Result of Action

The molecular and cellular effects of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene ’s action are primarily observed in its application in OLED and OPV devices. Its fluorescent properties contribute to the light emission in these devices .

Action Environment

The action, efficacy, and stability of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene can be influenced by environmental factors. For instance, its storage conditions require protection from light, suggesting that light exposure may affect its stability .

properties

IUPAC Name

9,9-dimethyl-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEQVQJWXVHKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609580
Record name 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222319-05-3
Record name 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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